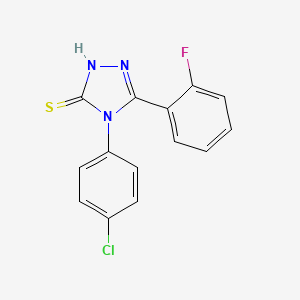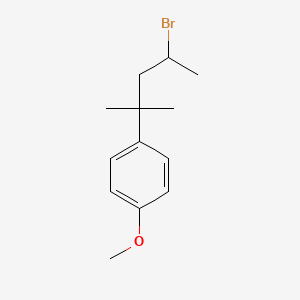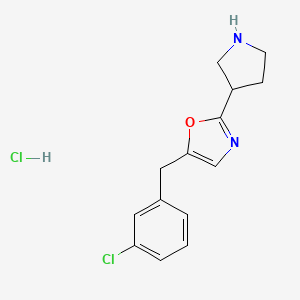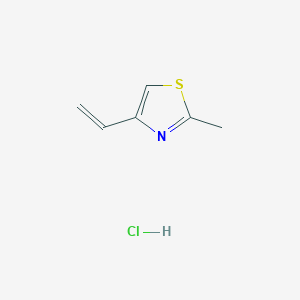![molecular formula C13H23NO4 B12315620 tert-Butyl N-{3-oxo-2-[(oxolan-3-yl)methyl]propyl}carbamate](/img/structure/B12315620.png)
tert-Butyl N-{3-oxo-2-[(oxolan-3-yl)methyl]propyl}carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-{3-oxo-2-[(oxolan-3-yl)methyl]propyl}carbamate: is a chemical compound with the molecular formula C13H23NO4 and a molecular weight of 257.33 g/mol . It is often used in organic synthesis and has applications in various fields, including medicinal chemistry and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl N-{3-oxo-2-[(oxolan-3-yl)methyl]propyl}carbamate typically involves the reaction of an amino-substrate with di-tert-butyl dicarbonate under basic conditions . The reaction is carried out at room temperature and can be completed within a few hours. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: tert-Butyl N-{3-oxo-2-[(oxolan-3-yl)methyl]propyl}carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted carbamates or ureas.
Applications De Recherche Scientifique
Chemistry: tert-Butyl N-{3-oxo-2-[(oxolan-3-yl)methyl]propyl}carbamate is used as a protecting group for amines in organic synthesis . It helps in the selective protection and deprotection of functional groups during multi-step synthesis.
Biology: In biological research, the compound is used to study enzyme mechanisms and protein-ligand interactions. It serves as a model compound for understanding the behavior of carbamates in biological systems.
Medicine: The compound has potential applications in drug development, particularly in the design of enzyme inhibitors and prodrugs. Its stability and reactivity make it a valuable tool in medicinal chemistry.
Industry: In the industrial sector, this compound is used in the production of polymers and advanced materials. It is also employed in the synthesis of specialty chemicals and intermediates.
Mécanisme D'action
The mechanism of action of tert-Butyl N-{3-oxo-2-[(oxolan-3-yl)methyl]propyl}carbamate involves the formation of a stable carbamate linkage . This linkage can interact with various molecular targets, including enzymes and receptors. The compound can inhibit enzyme activity by forming a covalent bond with the active site, thereby blocking substrate access. The pathways involved in its mechanism of action include nucleophilic attack and electrophilic addition.
Comparaison Avec Des Composés Similaires
- tert-Butyl N-{3-oxobicyclo[3.2.1]octan-8-yl}carbamate
- tert-Butyl (2-oxotetrahydrofuran-3-yl)carbamate
Comparison: tert-Butyl N-{3-oxo-2-[(oxolan-3-yl)methyl]propyl}carbamate is unique due to its specific structure, which includes an oxolan-3-yl group. This structural feature imparts distinct reactivity and stability compared to other similar compounds. The presence of the oxolan-3-yl group enhances its solubility and makes it a versatile intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C13H23NO4 |
|---|---|
Poids moléculaire |
257.33 g/mol |
Nom IUPAC |
tert-butyl N-[2-formyl-3-(oxolan-3-yl)propyl]carbamate |
InChI |
InChI=1S/C13H23NO4/c1-13(2,3)18-12(16)14-7-11(8-15)6-10-4-5-17-9-10/h8,10-11H,4-7,9H2,1-3H3,(H,14,16) |
Clé InChI |
NXLSIUAMCGYUFH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCC(CC1CCOC1)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(4-oxo-4H-chromen-2-yl)formamido]propanoic acid](/img/structure/B12315552.png)

![tert-Butyl N-{2-carbamoyl-2-[(3,4-difluorophenyl)methyl]ethyl}carbamate](/img/structure/B12315563.png)

![(5Z)-3-benzyl-5-[(4-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B12315570.png)


![3-[(Cyclohexyloxy)methyl]-2-methylaniline](/img/structure/B12315590.png)




![2-[(4-Methoxyphenyl)methoxy]pyridine-4-carbonitrile](/img/structure/B12315627.png)
